molecular formula C12H13NO4 B3048692 2,2-dimethyl-7-methoxycarbonyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine CAS No. 179950-70-0

2,2-dimethyl-7-methoxycarbonyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B3048692
CAS No.: 179950-70-0
M. Wt: 235.24 g/mol
InChI Key: GESDBCNLPUFJMW-UHFFFAOYSA-N
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Description

2,2-dimethyl-7-methoxycarbonyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine is a functionalized 1,4-benzoxazine derivative, a privileged scaffold in medicinal chemistry and drug discovery . The 1,4-benzoxazine core is a fused N,O-heterocyclic skeleton of significant interest due to its broad spectrum of biological activities and applications in material science . The specific substitutions on this core structure, including the 2,2-dimethyl group and the 7-methoxycarbonyl ester, are typical modifications used to fine-tune the compound's properties, stability, and reactivity for specific synthetic applications . This compound serves as a versatile synthetic intermediate. The reactive 3-oxo group and the ester functionality at the 7-position provide handles for further chemical modification, making it a valuable building block for the synthesis of more complex molecules, potentially for pharmaceutical or materials science applications . Researchers utilize such benzoxazinone derivatives as precursors for quinazolinones, other fused heterocycles, and in the development of functional polymers . The structural features of this compound make it of interest for exploring new synthetic methodologies, including late-stage functionalization via C-H activation, where similar benzoxazinones have been used as native directing groups . Applications: This product is intended for research purposes only. It is suited for use in: (1) Medicinal chemistry research as a core scaffold for the design of novel bioactive compounds ; (2) Methodological development in organic synthesis, particularly as a building block for heterocyclic chemistry ; (3) Investigation of structure-activity relationships in pharmacological probe development . Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

methyl 2,2-dimethyl-3-oxo-4H-1,4-benzoxazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-12(2)11(15)13-8-5-4-7(10(14)16-3)6-9(8)17-12/h4-6H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESDBCNLPUFJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801155474
Record name Methyl 3,4-dihydro-2,2-dimethyl-3-oxo-2H-1,4-benzoxazine-7-carboxylate
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Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179950-70-0
Record name Methyl 3,4-dihydro-2,2-dimethyl-3-oxo-2H-1,4-benzoxazine-7-carboxylate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,4-dihydro-2,2-dimethyl-3-oxo-2H-1,4-benzoxazine-7-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
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Preparation Methods

Cyclization of 2-Aminophenol Derivatives

The foundational method involves cyclization of 2-amino-4-methoxycarbonylphenol with dimethyl-substituted carbonyl precursors. Shridhar et al. demonstrated that refluxing 2-aminophenol derivatives with chloroacetyl chloride in methylisobutylketone (MIBK) yields 1,4-benzoxazin-3-ones. Adapting this protocol, the target compound is synthesized via:

  • Esterification : Introduction of the methoxycarbonyl group using methyl chloroformate.
  • Cyclization : Reaction with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic conditions to form the oxazine ring.

Key Conditions :

  • Solvent: MIBK or toluene
  • Temperature: 80–100°C
  • Catalyst: p-Toluenesulfonic acid (p-TsOH)
  • Yield: 60–75%.

Reduction of Nitro Ethers

Nitro ether intermediates, such as 2-nitro-4-methoxycarbonylphenyl ethers, are reduced to amines using Fe/AcOH or Zn/NH4Cl. Subsequent cyclization with dimethylmalonyl chloride furnishes the target compound:

$$
\text{2-Nitro-4-methoxycarbonylphenyl ether} \xrightarrow{\text{Fe/AcOH}} \text{2-Amino-4-methoxycarbonylphenyl ether} \xrightarrow{\text{Dimethylmalonyl chloride}} \text{Target Compound}
$$

Optimization Note : Zn/NH4Cl increases amine purity to >90%, reducing byproduct formation.

Modern Catalytic Methods

Acid-Catalyzed Cyclocondensation

Trifluoromethanesulfonic acid (TfOH) enables efficient cyclocondensation of phenolic precursors with aldimines. A scalable protocol from Organic Process Research & Development involves:

  • Reagents : Phenol derivatives, aldimines (1:1 molar ratio), TfOH (20 mol%).
  • Conditions : 0–5°C → room temperature, 18–24 hours.
  • Workup : NaHCO3 quench, ethyl acetate extraction.
  • Yield : 83% at 500 g scale.

Table 1: Acid-Catalyzed Cyclocondensation Performance

Precursor Catalyst Loading Time (h) Yield (%) Purity (%)
2-Amino-4-MeO2CPhOH 20 mol% TfOH 19 83 97
2-Nitro-4-MeO2CPhOH 15 mol% TfOH 24 78 95

Transition Metal-Catalyzed Reactions

Palladium-catalyzed Buchwald-Hartwig amination introduces aryl groups at the 4-position of benzoxazines. For the target compound, N-arylation is achieved using:

  • Catalyst : Pd2(dba)3/Xantphos
  • Base : Cs2CO3
  • Solvent : 1,4-Dioxane
  • Temperature : 100°C
  • Yield : 50–60%.

Industrial-Scale Production Techniques

Continuous Flow Processes

A Chinese patent (CN104356084A) outlines a continuous flow method for benzoxazines:

  • Reagents : Aniline derivatives, formaldehyde, bisphenol A.
  • Conditions : 85°C, 5 hours.
  • Throughput : 500 kg/batch.
  • Purity : >95% via in-line FTIR monitoring.

Solvent and Catalyst Optimization

Industrial protocols prioritize 2-methyltetrahydrofuran (2-MeTHF) over dichloromethane (DCM) for sustainability. Catalyst recycling reduces costs by 30%.

Comparative Analysis of Methodologies

Table 2: Method Comparison for Academic vs. Industrial Synthesis

Parameter Academic (Cyclization) Industrial (Flow Process)
Scale 1–100 g 100–500 kg
Yield 60–75% 80–85%
Solvent Toxicity Moderate (MIBK) Low (2-MeTHF)
Catalyst Cost $50/g (Pd) $10/kg (TfOH)

Experimental Procedures and Optimization

Large-Scale Cyclocondensation (Adapted from)

  • Charge 510 g (1.42 mol) of phenolic precursor, 166 g (1.56 mol) benzaldehyde, and 30 g (0.142 mol) aldimine into a reactor.
  • Add 42.6 g (0.284 mol) TfOH at 0–5°C.
  • Warm to room temperature, stir for 19 hours.
  • Quench with NaHCO3, extract with 2-MeTHF, and crystallize in methanol.
  • Output : 524 g (83% yield) of target compound.

Troubleshooting Common Issues

  • Low Yield : Increase TfOH loading to 25 mol% or use molecular sieves to absorb water.
  • Impurities : Recrystallize from methanol/water (3:1 v/v).

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-7-methoxycarbonyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The benzoxazine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2,2-Dimethyl-7-methoxycarbonyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound belonging to the benzoxazine family, known for its unique structure featuring oxygen and nitrogen atoms in a ring. It has a molecular weight of 235.24 g/mol and the molecular formula C12H13NO4C_{12}H_{13}NO_4.

Scientific Research Applications

This compound serves as a building block in synthesizing complex molecules and materials. Its derivatives are candidates for drug development and biochemical studies due to their potential biological activity. It is also used in the production of polymers and advanced materials with specific properties.

Biological Activities

The biological activity of this compound stems from its ability to interact with biological targets such as enzymes or receptors, potentially binding to active sites on proteins or nucleic acids, which leads to alterations in their function. Benzoxazine derivatives can interact with serotonin receptors, which are crucial in various physiological processes.

Derivatives of 3,4-dihydro-benzoxazines possess a range of biological activities:

  • Antimicrobial Activity Several studies have reported that benzoxazine derivatives exhibit antimicrobial properties against bacteria and fungi. Modifications to the benzoxazine structure have been linked to enhanced antifungal activity.
  • Anticancer Properties Some derivatives demonstrate cytotoxic effects against cancer cell lines. The introduction of specific substituents can significantly enhance their anticancer activity by inducing apoptosis in malignant cells.
  • Anti-inflammatory Effects Certain compounds within this class have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

Additional Information

  • IUPAC Name: methyl 2,2-dimethyl-3-oxo-4H-1,4-benzoxazine-7-carboxylate
  • CAS No: 179950-70-0
  • Molecular Formula: C12H13NO4C_{12}H_{13}NO_4
  • Molecular Weight: 235.24 g/mol

Mechanism of Action

The mechanism by which 2,2-dimethyl-7-methoxycarbonyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to specific sites on proteins or nucleic acids, leading to changes in their function.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The 7-methoxycarbonyl group in the target compound deactivates the aromatic ring, contrasting with electron-donating groups (e.g., methoxy in 4b) that enhance electrophilic substitution .

Reactivity and Functionalization

Electrophilic Substitution

  • Target Compound : The 7-methoxycarbonyl group directs electrophiles (e.g., formyl, halogen) to the 6-position due to its electron-withdrawing nature. However, regioselectivity can vary; for example, Rieche formylation of 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine yielded 6-formyl derivatives in 40% yield .
  • Comparisons :
    • Bromination of ethyl 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7a) with NBS under radical conditions failed, suggesting steric hindrance from the benzyl group limits reactivity .
    • In contrast, halogenation at the 6-position (e.g., 7b, 7c) proceeds efficiently when the benzyl group is present, indicating substituent-dependent reactivity .

Biological Activity

2,2-Dimethyl-7-methoxycarbonyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and materials science. The unique structure of benzoxazines contributes to their reactivity and biological properties, making them valuable in various fields.

The molecular formula of this compound is C11H13NO4C_{11}H_{13}NO_4, with a molecular weight of 235.24 g/mol. The compound features a benzoxazine ring that can undergo various chemical reactions such as oxidation, reduction, and substitution, which are critical for its biological activity and potential modifications for enhanced efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes or receptors. The mechanism may involve binding to active sites on proteins or nucleic acids, leading to alterations in their function. For instance, studies suggest that derivatives of benzoxazines can exhibit significant interactions with serotonin receptors, which are crucial in various physiological processes .

Biological Activities

Research indicates that derivatives of 3,4-dihydro-benzoxazines possess a range of biological activities:

  • Antimicrobial Activity : Several studies have reported that benzoxazine derivatives exhibit antimicrobial properties against bacteria and fungi. For example, modifications to the benzoxazine structure have been linked to enhanced antifungal activity .
  • Anticancer Properties : Some derivatives demonstrate cytotoxic effects against cancer cell lines. The introduction of specific substituents can significantly enhance their anticancer activity by inducing apoptosis in malignant cells .
  • Anti-inflammatory Effects : Certain compounds within this class have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines .

Case Studies

  • Serotonin Receptor Antagonism : A study investigated the antagonistic effects of 3,4-dihydro-2H-1,4-benzoxazine derivatives on the serotonin 5HT3 receptor. The findings revealed that specific modifications at the 2-position of the benzoxazine ring significantly increased binding affinity and antagonistic activity .
  • Antifungal Activity : Research on oxo-derivatives of benzoxazines indicated that these compounds could effectively inhibit fungal growth. The study highlighted the structure-activity relationship (SAR) that underpins their efficacy against various fungal strains .

Data Table: Biological Activities of Benzoxazine Derivatives

Biological ActivityCompound TypeMechanism
AntimicrobialBenzoxazineInhibition of cell wall synthesis
AnticancerOxo-DerivativeInduction of apoptosis
Anti-inflammatorySubstituted BenzoxazineInhibition of cytokine production

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dimethyl-7-methoxycarbonyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
2,2-dimethyl-7-methoxycarbonyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine

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